3-Amino-2-chloro-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Chemistry: Synthesis of Nevirapine

Nevirapine is a non-nucleosidic reverse transcriptase inhibitor used for the treatment of HIV-1 . 3-Amino-2-chloro-4-methylpyridine plays a crucial role in its synthesis .

Method of Application: The synthesis process begins with the substitution of 2-chloro-3-pyridinecarboxylic acid with cyclopropanamine, resulting in an intermediate compound. Subsequently, amidation with 2-chloro-4-methyl-3-pyridinamine takes place .

Results or Outcomes: The result is the synthesis of nevirapine, an important pharmaceutical compound used in the treatment of HIV-1 .

Materials Science: Component in Functional Polymers

3-Amino-2-chloro-4-methylpyridine can potentially be used as a component in functional polymers or as a ligand in coordination chemistry .

Results or Outcomes: The unique structural features of 3-amino-2-chloro-4-methylpyridine make it valuable in various fields, including materials science .

Oncology Research: Synthesis of Pyrazolopyridine Derivatives

3-Amino-2-chloro-4-methylpyridine is used as a key intermediate for synthesizing pyrazolopyridine derivatives, which have shown potential in breast cancer therapy .

Method of Application: The synthesis process involves crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .

Results or Outcomes: The result is the synthesis of pyrazolopyridine derivatives, which are being researched for their potential in breast cancer therapy .

Coordination Chemistry: Ligand

3-Amino-2-chloro-4-methylpyridine can potentially be used as a ligand in coordination chemistry .

Results or Outcomes: The unique structural features of 3-amino-2-chloro-4-methylpyridine make it valuable in various fields, including coordination chemistry .

Drug Intermediates

3-Amino-2-chloro-4-methylpyridine is a key intermediate in the production of various drugs . Its unique structure and role in drug development make it significant in pharmaceutical chemistry .

Results or Outcomes: The unique structural features of 3-amino-2-chloro-4-methylpyridine make it valuable in various fields, including pharmaceutical chemistry .

Precursor for More Complex Compounds

3-Amino-2-chloro-4-methylpyridine can serve as a precursor for the synthesis of more complex compounds with biological activity .

Results or Outcomes: The unique structural features of 3-amino-2-chloro-4-methylpyridine make it valuable in various fields, including the synthesis of more complex compounds with biological activity .

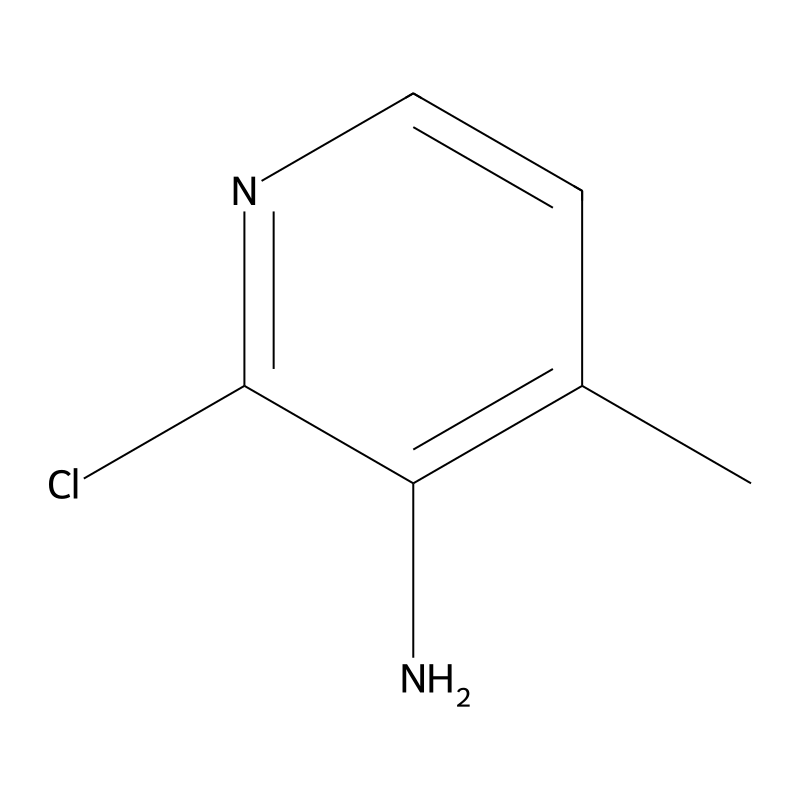

3-Amino-2-chloro-4-methylpyridine is an organic compound with the molecular formula C₆H₇ClN₂. It features a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 4-position. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral agents such as Nevirapine, which is used in the treatment of HIV/AIDS

Research indicates that 3-amino-2-chloro-4-methylpyridine exhibits biological activity that may contribute to its utility in pharmaceutical applications. It has been studied for its potential antiviral properties, particularly as an intermediate in the synthesis of drugs targeting viral infections. Its structural features allow it to interact with biological targets effectively, making it a valuable compound in drug development

Several methods have been developed for synthesizing 3-amino-2-chloro-4-methylpyridine: The uniqueness of 3-amino-2-chloro-4-methylpyridine lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds. Its role as an intermediate in antiviral drug synthesis highlights its significance in medicinal chemistry

Studies on the interactions of 3-amino-2-chloro-4-methylpyridine with biological systems have revealed its potential effects on viral replication processes. Its ability to modify biological pathways makes it a subject of interest for further research into its pharmacological properties. Interaction studies often focus on its binding affinity with specific enzymes or receptors relevant to viral infections and other diseases

3-Amino-2-chloro-4-methylpyridine (C₆H₇ClN₂) presents as off-white crystals at room temperature. The compound features a pyridine ring with three key functional groups: an amino group at position 3, a chlorine atom at position 2, and a methyl group at position 4. This specific arrangement of functional groups makes it particularly valuable as a pharmaceutical intermediate. The strategic positioning of these groups facilitates the subsequent reactions required for transformation into the final antiretroviral compound nevirapine. The compound's chemical structure can be represented as follows: The reactivity profile of 3-amino-2-chloro-4-methylpyridine is primarily defined by its multiple functional groups. The amino group at position 3 serves as a nucleophilic center, while the chlorine atom at position 2 provides an excellent leaving group for subsequent substitution reactions. These properties are essential for the formation of the dipyridodiazepinone ring system present in nevirapine. Additionally, the methyl group at position 4 contributes to the overall stability of the molecule and plays an important role in the pharmacological properties of the resulting nevirapine compound. The Knoevenagel condensation serves as a foundational step in synthesizing pyridine derivatives. For 3-amino-2-chloro-4-methylpyridine, this method involves reacting dicyano intermediates with methyl-containing precursors. A notable protocol begins with 2-(4-methoxybut-3-en-2-ylidene)propanedinitrile, which undergoes cyclization in the presence of sodium hydroxide to form the pyridine core [1]. Subsequent hydrolysis and decarboxylation yield 4-methyl-2-oxo-1H-pyridine-3-carbonitrile, a key intermediate. Chlorination follows using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) at 80–100°C, introducing the chlorine substituent at the 2-position [1]. The reaction’s selectivity depends on stoichiometric control, with excess POCl₃ favoring complete conversion. Finally, the nitro group at the 3-position is reduced to an amine via catalytic hydrogenation or iron-acetic acid systems, achieving yields exceeding 90% [2] [4]. Table 1: Representative Knoevenagel-Based Synthesis Direct chlorination of pyridine precursors remains a widely adopted method. In one approach, 3-amino-4-methylpyridine is treated with POCl₃ under reflux, achieving regioselective chlorination at the 2-position [1]. The reaction mechanism involves nucleophilic attack by chloride ions on the protonated pyridine ring, with the methyl group directing substitution. Alternative methods employ bromine-sodium hydroxide systems, where bromine acts as both an oxidizing and chlorinating agent. For example, bromine (1.6 g) reacts with sodium hydroxide (1.6 g) in water to generate hypobromite, which chlorinates 3-amino-4-methylpyridine at 0–5°C [2]. This cold-temperature strategy minimizes side reactions, yielding 96.9% product [2]. Though less common, Hofmann degradation has been adapted to introduce the amine group. In a modified protocol, 2-chloro-3-nitro-4-methylpyridine undergoes reductive amination using iron and hydrochloric acid. The nitro group is reduced to an amine in aqueous methanol at 70°C, with acetic acid acting as a proton donor [2]. This method avoids harsh reducing agents, making it suitable for scale-up. Key Reaction Pathway: Continuous flow systems enhance reaction control and scalability. Microreactors enable precise temperature and residence time management, critical for exothermic chlorination steps. For instance, POCl₃-mediated chlorination in a tubular reactor achieves 98% conversion in 5 minutes, compared to 2 hours in batch mode [1]. Inline crystallization units coupled with flow reactors improve product purity. Antisolvent crystallization using chilled water precipitates 3-amino-2-chloro-4-methylpyridine directly from the reaction stream, reducing post-processing steps. This method achieves 99.9% HPLC purity, surpassing batch crystallization [4]. Corrosive;Irritant

2-Amino-5-chloropyridine Amino group at position 2 Used in agrochemicals 3-Amino-2-methylpyridine Methyl group instead of chlorine Potential pharmaceuticals 2-Chloro-3-methylpyridine Methyl group at position 3 Intermediate in dye synthesis Physical and Chemical Properties

CH₃ | 4 /\ / \ 3 5 / \NH₂ N \ / 2----1 | ClReactivity and Stability Considerations

Knoevenagel Condensation-Based Routes

Step Reagents Temperature Yield Cyclization NaOH, H₂O 70°C 85% Chlorination POCl₃ 100°C 92% Reduction Fe, HCl 70°C 93% Chlorination Strategies Using POCl₃/PCl₅ Systems

Hofmann Degradation for Amine Group Formation

Continuous Flow Chemistry Innovations

Microreactor-Based Process Intensification

Crystallization Optimization in Flow Systems

XLogP3

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Wikipedia

Dates

Explore Compound Types